1-Benzoyl-3-(3-hydroxyphenyl)thiourea
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Overview
Description
1-Benzoyl-3-(3-hydroxyphenyl)thiourea is a compound belonging to the family of thioureas, which are known for their diverse applications in various fields such as synthetic chemistry, pharmacology, and materials science Thioureas are characterized by the presence of a sulfur atom double-bonded to a nitrogen atom, forming the thiourea moiety
Preparation Methods
The synthesis of 1-Benzoyl-3-(3-hydroxyphenyl)thiourea typically involves the reaction of benzoyl chloride with 3-hydroxyaniline in the presence of ammonium thiocyanate. The reaction is usually carried out in a solvent such as dry acetone under reflux conditions. The general reaction scheme is as follows:
- Dissolve ammonium thiocyanate in dry acetone.
- Add benzoyl chloride to the solution and stir the mixture.
- Introduce 3-hydroxyaniline to the reaction mixture and continue stirring under reflux conditions.
- After completion of the reaction, the product is isolated by filtration and purified through recrystallization.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
1-Benzoyl-3-(3-hydroxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzoyl-3-(3-hydroxyphenyl)thiourea has found applications in various scientific research fields:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.
Medicine: Research has shown its potential as an enzyme inhibitor, which could be useful in treating diseases related to enzyme dysfunction.
Industry: It is utilized in the development of materials with specific properties, such as adhesives, flame retardants, and thermal stabilizers.
Mechanism of Action
The mechanism of action of 1-Benzoyl-3-(3-hydroxyphenyl)thiourea involves its interaction with molecular targets such as enzymes or receptors. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes. In biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation.
Comparison with Similar Compounds
Similar compounds to 1-Benzoyl-3-(3-hydroxyphenyl)thiourea include other acyl thioureas, such as 1-Benzoyl-3-(2-hydroxyphenyl)thiourea and 1-Benzoyl-3-(4-hydroxyphenyl)thiourea. These compounds share the thiourea moiety but differ in the position of the hydroxy group on the aromatic ring. The unique positioning of the hydroxy group in this compound may influence its reactivity and biological activity, making it distinct from its analogs.
Properties
IUPAC Name |
N-[(3-hydroxyphenyl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c17-12-8-4-7-11(9-12)15-14(19)16-13(18)10-5-2-1-3-6-10/h1-9,17H,(H2,15,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLXRCKAACKXSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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